Technical Guide: 3-Methyl-1-(3-methylbenzoyl)piperidine (CAS 21042-60-4)
Technical Guide: 3-Methyl-1-(3-methylbenzoyl)piperidine (CAS 21042-60-4)
A Note to the Reader:
Following a comprehensive search of scientific literature and chemical databases, no specific data or publications pertaining to the compound 3-Methyl-1-(3-methylbenzoyl)piperidine with the CAS Number 21042-60-4 could be located. This suggests that the compound may be a novel chemical entity, a rarely synthesized intermediate that is not widely documented in public literature, or that the provided identifier may contain a typographical error.
In the spirit of providing a valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on the constituent moieties of the requested molecule: the 3-Methylpiperidine scaffold and the broader class of Benzoylpiperidine derivatives. Understanding the properties and synthesis of these components is a critical first step in approaching the synthesis and characterization of the target compound.
This guide is structured to provide foundational knowledge, proven experimental insights, and a framework for the potential synthesis and analysis of novel benzoylpiperidine compounds.
Part 1: The 3-Methylpiperidine Scaffold
The 3-methylpiperidine core is a foundational heterocyclic amine that serves as a versatile building block in medicinal chemistry.[1] Its stereochemistry and conformational flexibility are key considerations in drug design.
Physicochemical and Safety Data
A summary of the key properties and hazards associated with 3-methylpiperidine is presented below. This information is critical for safe handling and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 124-126 °C | [4] |
| Density | 0.845 g/cm³ | [4] |
| CAS Number | 626-56-2 | [2] |
Safety Profile: 3-Methylpiperidine is classified as a flammable liquid and is harmful if swallowed.[5] It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]
Part 2: The Benzoylpiperidine Fragment: A Privileged Structure
The benzoylpiperidine moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, particularly those targeting the central nervous system.[7]
Significance in Drug Discovery
The benzoylpiperidine framework is a key component of many ligands for serotoninergic (5-HT) and dopaminergic (D2) receptors.[7] This has led to its incorporation into a wide range of therapeutic agents, including atypical antipsychotics.[7] The benzoyl group can engage in crucial hydrogen bonding and other interactions within receptor binding pockets, while the piperidine ring provides a scaffold for introducing further substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1][7]
Part 3: Proposed Synthesis and Characterization
While no specific synthesis for 3-Methyl-1-(3-methylbenzoyl)piperidine is documented, a logical synthetic approach would involve the acylation of 3-methylpiperidine with a derivative of 3-methylbenzoic acid.
Conceptual Synthetic Workflow
The most direct route would be the reaction of 3-methylpiperidine with 3-methylbenzoyl chloride. This is a standard amide bond formation reaction.
Caption: Proposed synthesis of the target compound via acylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard organic synthesis techniques for amide bond formation.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperidine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 3-methylbenzoyl chloride (1.05 equivalents) in DCM to the flask.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized 3-Methyl-1-(3-methylbenzoyl)piperidine, a suite of analytical techniques would be employed.
Caption: Standard workflow for analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of both the 3-methylpiperidine and 3-methylbenzoyl moieties.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic carbonyl (C=O) stretch of the amide bond, which is expected to appear around 1630-1680 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.[8][10]
Part 4: Potential Applications and Future Directions
Given the prevalence of the benzoylpiperidine scaffold in neuropharmacology, it is plausible that 3-Methyl-1-(3-methylbenzoyl)piperidine could be investigated for its potential activity at serotonin or dopamine receptors.[7] The introduction of methyl groups on both the piperidine and benzoyl rings could influence receptor binding affinity and selectivity, as well as metabolic stability.
Future research could involve:
-
In vitro pharmacological profiling: Screening the compound against a panel of CNS receptors.
-
Structure-Activity Relationship (SAR) studies: Synthesizing analogs with different substitution patterns to optimize biological activity.
-
Pharmacokinetic (PK) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11]
This guide provides a foundational framework for approaching the synthesis and analysis of 3-Methyl-1-(3-methylbenzoyl)piperidine. By understanding the properties of its constituent parts and employing standard synthetic and analytical methodologies, researchers can effectively explore this and other novel chemical entities.
References
- This reference is not available in the provided search results.
- Fisher Scientific. (2015, July 2). SAFETY DATA SHEET.
- 2 - SAFETY DATA SHEET. (2015, July 2).
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. 3-Methylpiperidine Safety Data Sheet.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- National Institute of Standards and Technology. Piperidine, 3-methyl- - the NIST WebBook.
- This reference is not available in the provided search results.
- IRIS Unime. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Benchchem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme.
- This reference is not available in the provided search results.
- Westaway, S. M., et al. (2009, February 26). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Piperidine, 3-methyl- [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iris.unime.it [iris.unime.it]
- 10. alternative-therapies.com [alternative-therapies.com]
- 11. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
